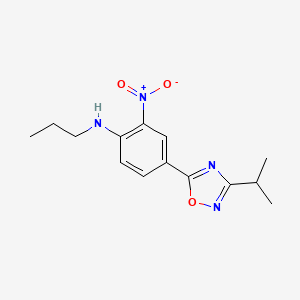
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylthiazol-2-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylthiazol-2-yl)butanamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
作用機序
The mechanism of action of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylthiazol-2-yl)butanamide is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting enzymes involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, as well as exhibit antitumor activity in cancer cell lines. Additionally, this compound has been shown to induce apoptosis in cancer cells.
実験室実験の利点と制限
One advantage of using 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylthiazol-2-yl)butanamide in lab experiments is its ability to inhibit the growth of bacterial and fungal strains, making it a useful tool for studying the effects of these microorganisms on cellular processes. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylthiazol-2-yl)butanamide. One area of interest is the development of new synthetic methods for this compound, which may improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use as a fluorescent probe for the detection of metal ions. Finally, research is needed to investigate the potential use of this compound in the treatment of various diseases, including cancer.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in scientific research. This compound exhibits a range of biochemical and physiological effects, and its mechanism of action has been investigated in detail. While there are limitations to its use, there are many future directions for research on this compound, which may lead to new discoveries and applications in the field of science.
合成法
The synthesis of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylthiazol-2-yl)butanamide involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form 3-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,2,4-oxadiazole. This intermediate is then reacted with thioamide and acetic anhydride to form the final product.
科学的研究の応用
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylthiazol-2-yl)butanamide has been used in various scientific research applications. It has been found to exhibit antibacterial, antifungal, and antitumor activities. Additionally, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2S/c1-10-9-24-16(18-10)19-13(22)3-2-4-14-20-15(21-23-14)11-5-7-12(17)8-6-11/h5-9H,2-4H2,1H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBPDDOLQBRIHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

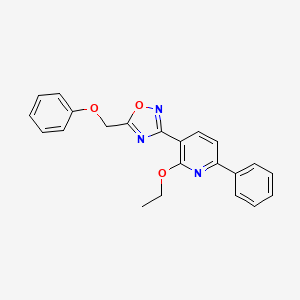
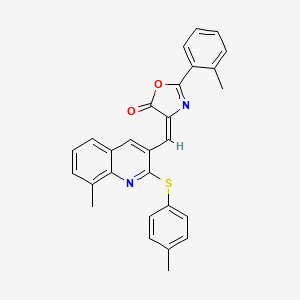
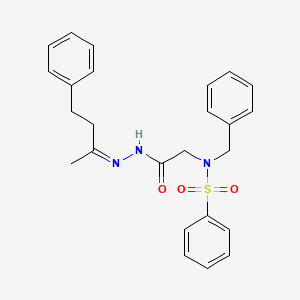
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7707788.png)
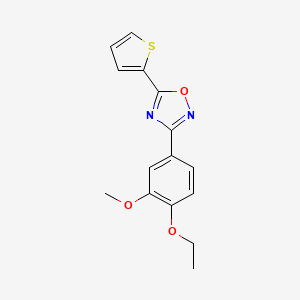
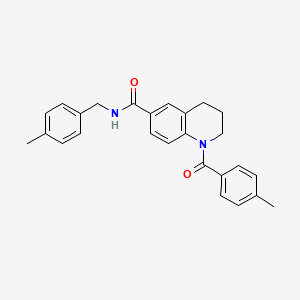
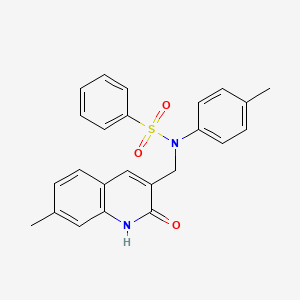


![1-[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7707833.png)
![N-(4-(N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B7707834.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7707837.png)
